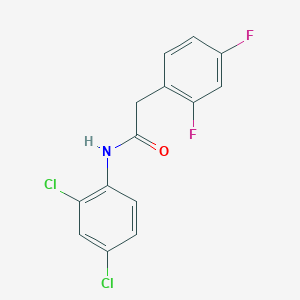

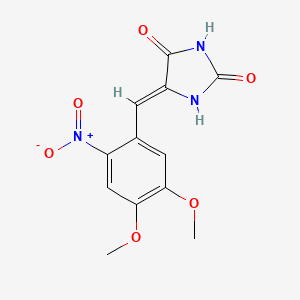

![molecular formula C15H21ClN2O3S B5600907 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanesulfonamide derivatives exhibit a range of biological activities and have been the subject of various structural and synthetic studies. Their molecular structure often features distinct conformational aspects due to the presence of sulfonamide groups, which can significantly influence their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various strategies, including the reaction of dichlorophenylmethanesulfonamide with trichloroethylene to produce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity in alkylation reactions (Yu. A. Aizina et al., 2012). Another approach includes the development of chemoselective N-acylation reagents, showcasing the versatility of methanesulfonamide derivatives in synthetic chemistry (K. Kondo et al., 2000).

Molecular Structure Analysis

Methanesulfonanilides, a category related to methanesulfonamides, often exhibit specific conformational traits due to their sulfonamide and phenyl groups. Studies have detailed the bond parameters, torsion angles, and hydrogen bonding patterns that define their solid-state structures, providing insights into their molecular conformations (B. Gowda et al., 2007).

Chemical Reactions and Properties

Reactivity towards various reagents and the ability to undergo transformations such as vicarious nucleophilic substitution indicate the chemical versatility of methanesulfonamide derivatives. The electron-withdrawing effects of the sulfonamide group can activate adjacent aromatic systems for substitution reactions, expanding the utility of these compounds in organic synthesis (T. Lemek et al., 2008).

Physical Properties Analysis

The solid-state structure, determined by X-ray diffraction and supplemented by theoretical methods, reveals how molecules are packed through interactions like hydrogen bonding. Such structural details contribute to understanding the compound's physical properties, including solubility and melting point (J. E. Galván et al., 2018).

Chemical Properties Analysis

The formation of dimers through hydrogen bonding and other intermolecular interactions is a common theme in the chemical behavior of methanesulfonamide derivatives. These interactions not only define their chemical properties but also their biological activity, as the amide hydrogen is positioned for interaction with biological receptors (B. Gowda et al., 2007).

Aplicaciones Científicas De Investigación

Structural Characterization and Biological Activity

Research on various dichlorophenylmethanesulfonamide derivatives, such as N-(2,3-dichlorophenyl)methanesulfonamide, has been conducted to understand their molecular structure and potential biological activities. These studies often explore the bond parameters and conformations which are crucial for their interaction with biological receptors. For example, the amide H atom's position in relation to the benzene ring plane and the methanesulfonyl group's orientation are key factors in their biological activity. The molecules form specific patterns of hydrogen bonding, such as N—H⋯O hydrogen bonds, which are significant for their packing and, potentially, their biological functions (Gowda, Foro, & Fuess, 2007).

Chemical Synthesis and Reactivity

Other studies focus on the synthesis of phenylmethanesulfonamide derivatives and their reactivity. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has been explored, leading to new electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. These compounds demonstrate high reactivity, which could be valuable in organic synthesis and the development of new chemical reagents (Aizina, Levkovskaya, & Rozentsveig, 2012).

Microbial Degradation and Environmental Impact

The biodegradation of chlorinated aliphatic hydrocarbons by methane-oxidizing cultures, including studies on the microbial metabolism of methanesulfonic acid, provides insights into the environmental impact and potential bioremediation applications of these compounds. Methanesulfonic acid, for example, is a key intermediate in the sulfur cycle, with specific aerobic bacteria capable of using it as a carbon and energy substrate (Kelly & Murrell, 1999). Additionally, the microbial reduction of chlorinated solvents, like the reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, highlights the potential of microorganisms in synthesizing chiral intermediates for pharmaceutical applications (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Propiedades

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-5-4-8-13(14)16)12-15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUDEHJHMBRPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

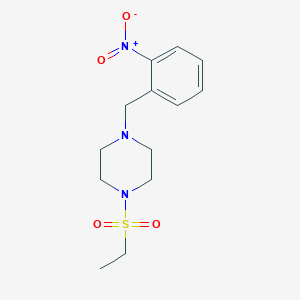

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

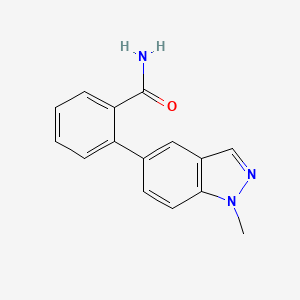

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

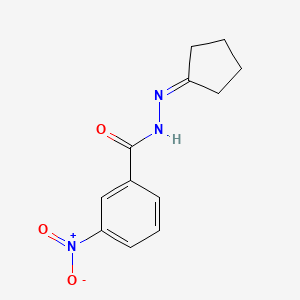

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)

![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)

![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5600903.png)

![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)